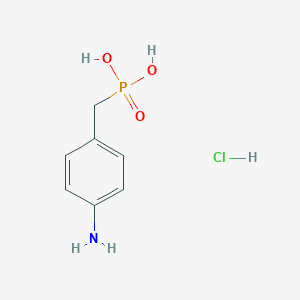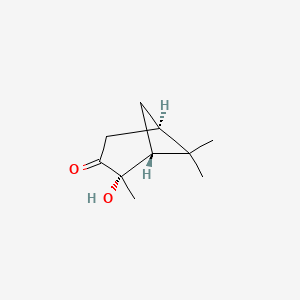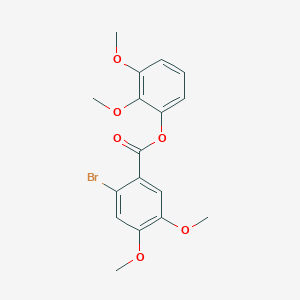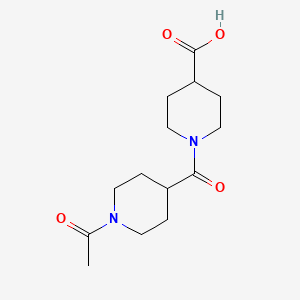
2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate: is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ethoxyethyl acetate group attached to the piperazine ring enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate typically involves the reaction of piperazine with ethylene oxide to form 2-(2-(Piperazin-1-yl)ethoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions: 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 2-(2-(Piperazin-1-yl)ethoxy)ethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate is used as an intermediate in the synthesis of more complex piperazine derivatives. It is also employed in the preparation of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships of piperazine-based drugs.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit a range of pharmacological activities, including antihistaminic, antipsychotic, and anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in various formulations and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antihistaminic activities. The ethoxyethyl acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate and shares similar chemical properties.
Cetirizine: A second-generation antihistamine that contains a piperazine ring and is used to treat allergies.
Quetiapine: An antipsychotic drug that also contains a piperazine ring and is used to treat schizophrenia and bipolar disorder.
Uniqueness: this compound is unique due to its specific combination of the piperazine ring and the ethoxyethyl acetate group. This combination imparts distinct chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
属性
IUPAC Name |
2-(2-piperazin-1-ylethoxy)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(13)15-9-8-14-7-6-12-4-2-11-3-5-12/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUTTLAXLDVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)






